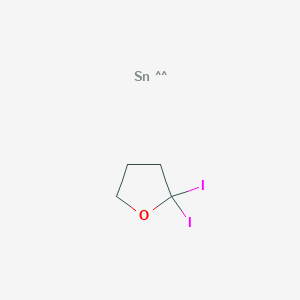
1,1-Dibromo-2-(dimethoxymethyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibromo-2-(dimethoxymethyl)cyclopropane: is an organic compound that belongs to the class of halogenated cyclopropanes It is characterized by the presence of two bromine atoms and a dimethoxymethyl group attached to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dibromo-2-(dimethoxymethyl)cyclopropane can be synthesized through the reaction of cyclopropane derivatives with brominating agents. One common method involves the bromination of 2-(dimethoxymethyl)cyclopropane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dibromo-2-(dimethoxymethyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, alkoxides, or amines, leading to the formation of different cyclopropane derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield 2-(dimethoxymethyl)cyclopropane.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., NaOH, NaOMe) in polar solvents like ethanol or water.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Elimination: Strong bases (e.g., KOH) in ethanol or other suitable solvents.
Major Products:
- Substitution reactions yield various substituted cyclopropanes.
- Reduction reactions yield 2-(dimethoxymethyl)cyclopropane.
- Elimination reactions yield alkenes.
Scientific Research Applications
Chemistry: 1,1-Dibromo-2-(dimethoxymethyl)cyclopropane is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex cyclopropane derivatives and other organic compounds.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities. Cyclopropane derivatives are known to exhibit antimicrobial, antiviral, and anticancer properties, making them valuable in medicinal chemistry research.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it a useful intermediate in the production of polymers, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,1-Dibromo-2-(dimethoxymethyl)cyclopropane involves its ability to undergo various chemical transformations. The bromine atoms and the dimethoxymethyl group play a crucial role in its reactivity. The compound can act as an electrophile in substitution reactions, where nucleophiles attack the carbon atoms bonded to bromine. In reduction reactions, the bromine atoms are replaced by hydrogen atoms, leading to the formation of reduced products.
Comparison with Similar Compounds
- 1,1-Dibromo-2,2-dimethylcyclopropane
- 1,1-Dibromo-2-methylcyclopropane
- 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane
Comparison: 1,1-Dibromo-2-(dimethoxymethyl)cyclopropane is unique due to the presence of the dimethoxymethyl group, which imparts different chemical properties compared to other dibromo-substituted cyclopropanes. This group enhances the compound’s solubility in organic solvents and influences its reactivity in various chemical reactions. In contrast, other similar compounds like 1,1-Dibromo-2,2-dimethylcyclopropane and 1,1-Dibromo-2-methylcyclopropane lack this functional group, resulting in different reactivity and applications.
Properties
CAS No. |
89817-69-6 |
|---|---|
Molecular Formula |
C6H10Br2O2 |
Molecular Weight |
273.95 g/mol |
IUPAC Name |
1,1-dibromo-2-(dimethoxymethyl)cyclopropane |
InChI |
InChI=1S/C6H10Br2O2/c1-9-5(10-2)4-3-6(4,7)8/h4-5H,3H2,1-2H3 |
InChI Key |
RDMOZLXFJUJPPI-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1CC1(Br)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


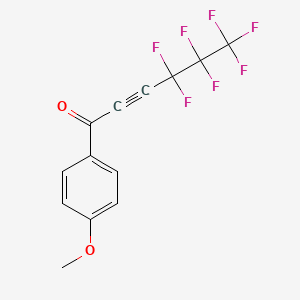
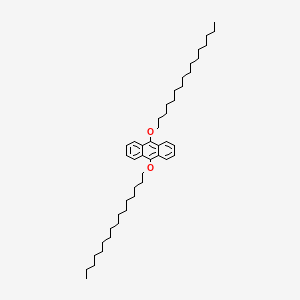
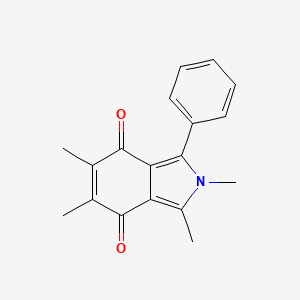

![1-({[4-(2-Bromopropanoyl)phenyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14372241.png)
![Benzenesulfonic acid, 4-[(3-phenyl-2-propenylidene)amino]-](/img/structure/B14372243.png)
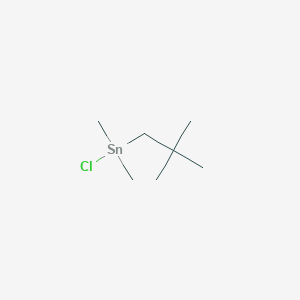
![5,8-Dichloro-2-[(3,4-dichlorophenyl)methyl]-1,3,2lambda~5~-dioxaphosphonan-2-one](/img/structure/B14372248.png)
![2-{4-[Ethyl(octyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14372252.png)

![2,3-Dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione](/img/structure/B14372262.png)
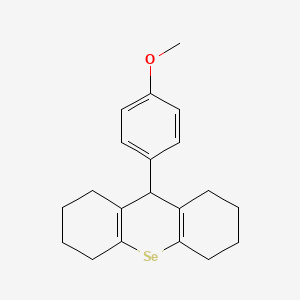
![2-[(Fluoroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14372290.png)
